5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Relevance : The compound’s boron-containing moiety makes it suitable for SM coupling. Boron reagents play a crucial role in this reaction due to their mild reaction conditions and functional group tolerance .
- Use Case : The compound can serve as a precursor for protodeboronation reactions, leading to the formation of valuable products .
- Observation : At concentrations above 50 µM, the compound precipitates in cell-culture media, indicating potential cytotoxic effects .
- Application : The compound has been employed in arylation reactions, particularly in the monoarylation of dibromoarenes catalyzed by Pd-phosphine in the presence of potassium carbonate .
Suzuki–Miyaura Coupling
Protodeboronation
Cytotoxicity Studies
Arylation Reactions
Indole Derivatives
Mechanism of Action
Indole Derivatives
The compound is an indole derivative . Indole derivatives are a significant class of heterocyclic compounds that play a main role in cell biology . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Suzuki–Miyaura Coupling
The compound might be synthesized using Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This process involves the use of organoboron reagents, which have been developed with properties tailored for application under specific conditions .
Computational Chemistry
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the properties of such compounds . For example, the Natural Bond Orbital (NBO) analysis can provide insights into the stabilization energy of the molecule .
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDBAOCQLUJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.